molecular formula C12H12ClNO2 B1317690 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride CAS No. 114368-05-7

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride

Cat. No.: B1317690
CAS No.: 114368-05-7
M. Wt: 237.68 g/mol
InChI Key: XMTRVDUUKLHFMW-UHFFFAOYSA-N
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Description

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C12H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid+SOCl21-Benzyl-5-oxopyrrolidine-3-carbonyl chloride+SO2+HCl\text{1-Benzyl-5-oxopyrrolidine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid+SOCl2​→1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride+SO2​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

    Reduction: It can be reduced to 1-benzyl-5-oxopyrrolidine-3-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon).

Mechanism of Action

The mechanism of action of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and specificity of these APIs to their targets, influencing various biological pathways .

Comparison with Similar Compounds

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its reactivity and versatility as a synthetic intermediate, making it valuable in various chemical transformations and research applications.

Properties

IUPAC Name

1-benzyl-5-oxopyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTRVDUUKLHFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555519
Record name 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114368-05-7
Record name 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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